4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione

Lipophilicity Polar surface area Physicochemical profiling

4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione (CAS 1153843‑40‑3, IUPAC: [2-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-4-yl]methanamine) is a heterocyclic building block comprising a pyridine ring functionalized with an aminomethyl group at the 4‑position and a thiomorpholine-1,1-dioxide (sulfone) moiety at the 2‑position. Its molecular formula is C₁₀H₁₅N₃O₂S with a molecular weight of 241.31 g/mol.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31
CAS No. 1153843-40-3
Cat. No. B2920916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione
CAS1153843-40-3
Molecular FormulaC10H15N3O2S
Molecular Weight241.31
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=NC=CC(=C2)CN
InChIInChI=1S/C10H15N3O2S/c11-8-9-1-2-12-10(7-9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,8,11H2
InChIKeyQGJXQKITTQNOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione (CAS 1153843-40-3): Physicochemical Identity and Procurement Baseline


4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione (CAS 1153843‑40‑3, IUPAC: [2-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-4-yl]methanamine) is a heterocyclic building block comprising a pyridine ring functionalized with an aminomethyl group at the 4‑position and a thiomorpholine-1,1-dioxide (sulfone) moiety at the 2‑position. Its molecular formula is C₁₀H₁₅N₃O₂S with a molecular weight of 241.31 g/mol [1]. The compound is supplied as a free base with typical purities of 95–98%, and it carries GHS07 hazard classification (Harmful/Irritant) with H302, H315, H319, and H335 statements . Computed physicochemical properties include XLogP3‑AA of −0.7, topological polar surface area (TPSA) of 84.7 Ų, five hydrogen bond acceptors, one hydrogen bond donor, and a predicted pKa of 8.19 ± 0.45 [1]. This compound occupies a specific niche among aminomethylpyridine-thiomorpholine building blocks due to the presence of the fully oxidized sulfone group, which fundamentally alters its lipophilicity, hydrogen‑bonding capacity, and hazard profile relative to its non‑oxidized and morpholine‑based analogs.

Why Generic Substitution of 4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione with Closest Analogs Is Not Advisable


Compounds within the aminomethylpyridine-thiomorpholine family cannot be interchanged without consequence because the thiomorpholine‑1,1‑dioxide (sulfone) functional group in the target compound imposes a distinct physicochemical signature that differs measurably from its non‑oxidized thiomorpholine counterpart (CAS 886851‑35‑0) and its morpholine analog (CAS 864068‑88‑2). The sulfone group increases molecular weight by ~32 Da, lowers lipophilicity by >1.3 log units (XLogP3 −0.7 vs. +0.6), expands TPSA by ~17 Ų, and adds one hydrogen bond acceptor [1][2]. These changes affect solubility, membrane permeability, metabolic stability, and molecular recognition in biological or catalytic systems. Furthermore, the free‑base form of the target compound differs from the dihydrochloride salt of its positional isomer (CAS 1439896‑70‑4) in both stoichiometry and solubility, making direct molar substitution invalid . The hazard classification also shifts substantially: the non‑oxidized analog carries GHS05 “Danger/Corrosive” (H314) while the target compound is classified only as GHS07 “Warning/Irritant” (H315, H319) [2][3]. These quantitative disparities mean that generic replacement without re‑validation of reaction yields, pharmacokinetic profiles, or safety protocols is scientifically unsound.

Quantitative Differentiation Evidence for 4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione Versus Closest Analogs


Lipophilicity (XLogP3) and Polarity (TPSA) Differentiate the Sulfone from the Non-Oxidized Thiomorpholine Analog

The target compound (CAS 1153843‑40‑3) exhibits an XLogP3‑AA of −0.7, compared to +0.6 for the non‑oxidized thiomorpholine analog (CAS 886851‑35‑0), representing a ΔlogP of −1.3 [1][2]. Its TPSA is 84.7 Ų versus 67.5 Ų for the comparator, a 25.5% increase attributable to the two additional sulfone oxygen atoms [1][2]. The hydrogen bond acceptor count is 5 versus 4 [1][2]. These differences predict that the target compound has higher aqueous solubility, lower passive membrane permeability, and distinct chromatographic retention behavior relative to the non‑oxidized analog.

Lipophilicity Polar surface area Physicochemical profiling

Hazard Profile: Sulfone Form Is Classified as Irritant (Warning) While Non-Oxidized Analog Is Corrosive (Danger)

The target compound carries GHS07 (Warning) with hazard statements H302, H315, H319, and H335 . In contrast, the non‑oxidized thiomorpholine analog (CAS 886851‑35‑0) is classified as GHS05 (Danger) with H314 (Causes severe skin burns and eye damage) in addition to H302 and H335 [1]. The absence of the corrosive H314 classification for the target compound reflects the electronic and steric modulation imparted by the sulfone group, reducing the basicity and reactivity of the thiomorpholine nitrogen.

Safety GHS classification Handling requirements

Purity Specification: 98% Standard Purity with Batch-Specific QC Data Availability

The target compound is offered at a standard purity of 98% by Bidepharm, with batch‑specific QC documentation including NMR, HPLC, and GC reports available . In comparison, the non‑oxidized thiomorpholine analog (CAS 886851‑35‑0) is typically supplied at 95% purity [1]. The 3‑percentage‑point purity differential, combined with the availability of orthogonal analytical characterization data, provides procurement teams with higher confidence in identity and lot‑to‑lot consistency.

Purity Quality control Procurement specification

Free Base vs. Dihydrochloride Salt Form: Avoiding Counterion-Induced Stoichiometric Errors

The target compound (CAS 1153843‑40‑3) is supplied as the free base (MW 241.31), whereas the closely related positional isomer with the aminomethyl group at the pyridine 2‑position is predominantly available as the dihydrochloride salt (CAS 1439896‑70‑4; MW 314.23) [1]. When calculating molar equivalents for reactions, the dihydrochloride form requires a 1.30‑fold larger mass to deliver the same molar quantity of the active thiomorpholine‑dioxide‑pyridine scaffold. Failure to correct for this counterion mass difference leads to a 30% under‑dosing error .

Salt form Stoichiometry Solubility

Sulfone Group Provides a Structurally Defined Hydrogen Bond Acceptor Anchor for Target Engagement Design

The thiomorpholine‑1,1‑dioxide moiety provides two geometrically constrained sulfone oxygen atoms that serve as hydrogen bond acceptors with well‑defined vectors, unlike the conformationally flexible thiomorpholine ring sulfur in the non‑oxidized analog (CAS 886851‑35‑0). The sulfone group has been exploited in clinically relevant scaffolds such as Basmisanil and Filgotinib as a key pharmacophoric element for kinase and receptor binding [1]. While no direct target‑engagement data for CAS 1153843‑40‑3 itself were identified in primary literature, the sulfone motif is empirically validated across multiple chemotypes as a metabolic stability enhancer that resists S‑oxidation and reduces CYP‑mediated clearance relative to thioether analogs [1].

Medicinal chemistry Structure-based design Fragment elaboration

Optimal Research and Industrial Application Scenarios for 4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione Based on Quantitative Differentiation Evidence


PROTAC Linker Elaboration Requiring Metabolically Stable, Polar Building Blocks

The free primary amine combined with the metabolically robust sulfone moiety makes this compound suitable as a linker‑precursor in proteolysis‑targeting chimera (PROTAC) design. Its XLogP3 of −0.7 and TPSA of 84.7 Ų place it within favorable oral drug‑like space for linker components, while the 98% purity specification supports the stoichiometric precision required for ternary complex formation studies. The absence of a dihydrochloride counterion eliminates the need for salt‑form correction in molar calculations [1].

Fragment-Based Drug Discovery Requiring a Multifunctional 2,4-Disubstituted Pyridine Scaffold

The 2,4‑disubstitution pattern on the pyridine ring provides orthogonal vectors for fragment growth: the 4‑aminomethyl group serves as a primary amine handle for amide coupling or reductive amination, while the 2‑thiomorpholine‑dioxide moiety introduces polarity without introducing a metabolic soft spot. Compared to the morpholine analog (CAS 864068‑88‑2, pKa ~7.71 ), the sulfone group further lowers the pKa of the thiomorpholine nitrogen (predicted pKa 8.19 for the conjugate acid of the pyridine nitrogen in the target [1]), potentially altering pH‑dependent solubility and target engagement profiles.

Parallel Synthesis Libraries Where Hazard Classification Impacts High-Throughput Workflows

For laboratories operating automated synthesis platforms, the GHS07 (Warning) classification of the target compound —lacking the corrosive H314 statement present in the non‑oxidized thiomorpholine analog [1]—reduces the engineering controls required for liquid handling robots and minimizes corrosion risk to instrumentation. The batch‑specific NMR, HPLC, and GC QC data support the traceability requirements of industrial compound management systems.

Kinase Inhibitor Lead Optimization Leveraging the Sulfone as a Type II/III Kinase Binding Element

The thiomorpholine‑1,1‑dioxide motif has precedent in clinical kinase programs (e.g., cyclin G‑associated kinase inhibitors ) and serves as an isostere for morpholine with enhanced polarity and altered hydrogen‑bond geometry. The target compound provides this motif pre‑installed on a pyridine scaffold with a primary amine for rapid SAR exploration, differentiating it from the thioether analog which is susceptible to metabolic S‑oxidation and carries a more restrictive hazard classification [1].

Quote Request

Request a Quote for 4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.